molecular formula C18H16O5 B11155636 ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11155636
M. Wt: 312.3 g/mol
InChI Key: MUDVZUHASCEVLB-UHFFFAOYSA-N
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Description

Ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic organic compound with the molecular formula C18H18O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the reaction of 1-methyl-6-oxo-6H-benzo[c]chromene-3-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
  • Ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
  • Benzyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Uniqueness

This compound is

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

ethyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C18H16O5/c1-3-21-16(19)10-22-12-8-11(2)17-13-6-4-5-7-14(13)18(20)23-15(17)9-12/h4-9H,3,10H2,1-2H3

InChI Key

MUDVZUHASCEVLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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